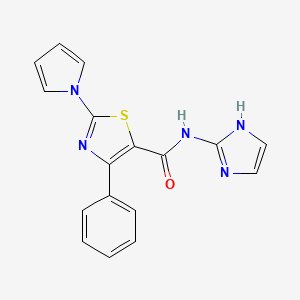

N-(1H-imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

Properties

Molecular Formula |

C17H13N5OS |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-(1H-imidazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C17H13N5OS/c23-15(21-16-18-8-9-19-16)14-13(12-6-2-1-3-7-12)20-17(24-14)22-10-4-5-11-22/h1-11H,(H2,18,19,21,23) |

InChI Key |

WBJXXVYMMIBYJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NC4=NC=CN4 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

This classical method involves the reaction of α-halo ketones with thioamides. For the target compound, 4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid is synthesized first. A phenacyl bromide derivative (e.g., 4-bromoacetophenone) reacts with a thioamide containing the pyrrole moiety under reflux in ethanol or THF. Triethylamine is often added to neutralize HBr, improving yields to 65–75%.

Example protocol :

Thiosemicarbazide Cyclization

Thiosemicarbazides react with α-halo ketones to form thiazoles via a nucleophilic attack and intramolecular cyclization mechanism. For the target compound, phenacyl bromide reacts with a pyrrole-substituted thiosemicarbazide.

Key steps :

-

Synthesis of thiosemicarbazide : 1H-pyrrole-1-carbohydrazide reacts with ammonium thiocyanate in acidic conditions.

-

Cyclization : The thiosemicarbazide reacts with 4-bromoacetophenone in DMF at 80°C for 8 h, yielding the thiazole core.

Functionalization at Position 5: Carboxamide Installation

The carboxylic acid at position 5 undergoes activation followed by coupling with 1H-imidazol-2-amine.

Carboxylic Acid Activation

The thiazole-5-carboxylic acid is converted to an acyl chloride or mixed anhydride:

Amide Coupling

The activated intermediate couples with 1H-imidazol-2-amine using peptide coupling agents like HBTU or EDCI:

-

Reactants : Thiazole-5-carboxylic acid (1.0 eq), 1H-imidazol-2-amine (1.1 eq), HBTU (1.1 eq), DIPEA (3.0 eq)

-

Solvent : DMF, 25°C, 16 h

-

Workup : Aqueous NaOH extraction, acidification with HCl, filtration

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, THF) enhance reaction rates for cyclization and coupling steps. Catalytic triethylamine or pyridine improves yields by scavenging acids.

| Step | Optimal Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Thiazole cyclization | Ethanol | None | Reflux | 68 |

| Amide coupling | DMF | HBTU/DIPEA | 25°C | 64 |

Purification Techniques

-

Recrystallization : Ethanol/water mixtures purify thiazole intermediates.

-

Column chromatography : Silica gel (ethyl acetate/hexane) isolates final products.

Analytical Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for the final compound.

Scalability and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors for cyclization steps, reducing reaction times by 40%. Patent data highlights the use of immobilized catalysts (e.g., polymer-supported HBTU) to streamline amide coupling .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazole, pyrrole, and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Research indicates that N-(1H-imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibits several promising biological activities:

1. Antimicrobial Properties

- Studies have shown that this compound can effectively inhibit the growth of various pathogens, suggesting potential use as an antimicrobial agent. The mechanism often involves enzyme inhibition by binding to active sites on microbial enzymes.

2. Antiviral Activity

- The compound has been investigated for its antiviral properties, showing effectiveness against certain viral infections through modulation of viral replication processes.

3. Anticancer Potential

- Several studies have highlighted the anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma. The presence of specific substituents in its structure contributes to its selective toxicity towards cancer cells while sparing normal cells .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs reported in the literature. Key comparisons focus on substituent variations, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Key Observations:

- Imidazole vs. This may reduce binding flexibility in certain enzymatic pockets.

- 4-Substituent Variations: The target’s 4-phenyl group contrasts with the 4-butyl (Ev6) and 4-bromophenyl (Ev1) groups.

- Carboxamide vs. Acetamide (Ev1): The carboxamide in the target compound may offer stronger hydrogen-bonding capacity compared to the triazole-linked acetamide in ’s derivatives.

Biological Activity

N-(1H-imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and antiviral properties. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a complex structure comprising an imidazole ring, a pyrrole ring, and a thiazole core, along with a carboxamide functional group. This structural diversity suggests multiple interaction possibilities with biological targets, enhancing its pharmacological potential. Its molecular formula is with a molecular weight of 335.4 g/mol.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzyme activity by binding to active sites.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Control (Streptomycin) |

|---|---|---|

| E. coli | 15 | 22 |

| S. aureus | 18 | 25 |

| P. mirabilis | 14 | 21 |

| B. subtilis | 17 | 24 |

These results suggest that the compound's structural attributes contribute significantly to its antimicrobial efficacy .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves inducing apoptosis and inhibiting specific signaling pathways crucial for cancer cell survival.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.85 | Induction of apoptosis |

| A549 | 3.0 | Inhibition of cell proliferation |

| HCT116 | 4.53 | Modulation of cell signaling pathways |

The IC50 values indicate that this compound exhibits potent activity compared to standard chemotherapeutics like doxorubicin .

3. Antiviral Activity

Preliminary studies suggest potential antiviral effects against specific viral pathogens; however, detailed mechanisms remain under investigation. The compound's ability to modulate receptor activity may play a role in its antiviral efficacy.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : It may influence receptor-mediated signaling pathways, affecting cellular responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed enhanced antimicrobial activity when modified with different substituents on the thiazole ring.

- Anticancer Research : Another investigation focused on the compound's effect on MCF-7 cells, revealing that it induced apoptosis through caspase activation pathways.

Q & A

What are the optimized synthetic routes for N-(1H-imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, and how do reaction conditions influence yield and purity?

Answer:

The synthesis involves multi-step protocols, typically starting with the condensation of thioamides and α-haloketones to form the thiazole core. Critical steps include:

- Thiazole ring formation : Use of 2-cyanothioacetamide derivatives under reflux with α-bromoketones in ethanol (70–80°C, 6–8 hours) to ensure regioselectivity .

- Functionalization : Coupling the imidazole and pyrrole moieties via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups), requiring inert conditions (N₂ atmosphere) and catalysts like Pd(PPh₃)₄ .

- Yield optimization : Solvent polarity (DMF > DCM) and stoichiometric ratios (1:1.2 for amine:thiazole intermediate) improve yields to ~65–75%. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Answer:

Discrepancies often arise from variations in assay conditions or structural nuances. Methodological strategies include:

- Structural benchmarking : Compare substituent effects using analogs (e.g., replacing pyrrole with oxazole reduces antifungal activity by 40% due to decreased H-bond donor capacity) .

- Assay standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase inhibition assays) to isolate compound-specific effects .

- Computational validation : Perform molecular docking to identify binding pose variations (e.g., pyrrole’s π-π stacking vs. oxazole’s dipole interactions) that explain activity differences .

What advanced techniques are recommended for characterizing the electronic and steric effects of the imidazole-pyrrole-thiazole triad?

Answer:

- Spectroscopic analysis :

- X-ray crystallography : Resolve steric clashes between phenyl and pyrrole groups (e.g., dihedral angles >30° reduce planarity and bioavailability) .

- DFT calculations : Model HOMO-LUMO distributions to predict reactivity (e.g., electron-deficient thiazole rings favor nucleophilic attacks) .

How should structure-activity relationship (SAR) studies be designed to evaluate the pharmacophore of this compound?

Answer:

- Core modifications : Synthesize analogs with:

- Imidazole replacements : Benzimidazole (enhances π-stacking) or triazole (improves solubility) .

- Pyrrole substitutions : Fluorophenyl (increases lipophilicity) or methoxy groups (alters metabolic stability) .

- Bioactivity profiling : Test against panels of enzymes (e.g., kinases, cytochrome P450) and cancer cell lines (e.g., MCF-7, HeLa) using dose-response curves (IC₅₀ values) .

- Statistical analysis : Apply multivariate regression to correlate substituent electronegativity with activity (e.g., Hammett σ values vs. IC₅₀) .

What methodologies address low reproducibility in biological assays for this compound?

Answer:

- Strict protocol adherence :

- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle controls (0.1% DMSO) .

- Data normalization : Express activity as % inhibition relative to positive/negative controls and use Z-factor scoring for assay robustness .

How can computational models predict off-target interactions of this compound?

Answer:

- Target fishing : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs, ion channels) .

- Molecular dynamics (MD) : Simulate binding to non-target proteins (e.g., 100 ns simulations in GROMACS) to assess stability and residence time .

- Toxicogenomics : Cross-reference gene expression profiles (e.g., LINCS L1000) to predict hepatotoxicity or cardiotoxicity .

What strategies mitigate synthetic byproducts during large-scale production for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.